cis-1,2-Dimethylcyclobutane

gas-phase kinetics thermal decomposition reaction rate

cis-1,2-Dimethylcyclobutane (CAS: 15679-01-3) is a C₂-symmetric meso diastereomer of 1,2-dimethylcyclobutane, a substituted C6 cycloalkane characterized by a puckered four-membered ring with two adjacent methyl substituents on the same ring face. Unlike its chiral trans counterpart (CAS: 15679-02-4) which exists as a pair of enantiomers , the cis configuration imposes a plane of symmetry, rendering the compound achiral and optically inactive.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 15679-01-3
Cat. No. B12747871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dimethylcyclobutane
CAS15679-01-3
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC1CCC1C
InChIInChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+
InChIKeyIVAGOJQDJFWIRT-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dimethylcyclobutane (CAS: 15679-01-3): Technical Specifications and Stereochemical Classification for Research Procurement


cis-1,2-Dimethylcyclobutane (CAS: 15679-01-3) is a C₂-symmetric meso diastereomer of 1,2-dimethylcyclobutane, a substituted C6 cycloalkane characterized by a puckered four-membered ring with two adjacent methyl substituents on the same ring face [1]. Unlike its chiral trans counterpart (CAS: 15679-02-4) which exists as a pair of enantiomers [2], the cis configuration imposes a plane of symmetry, rendering the compound achiral and optically inactive . The compound serves as a model system for studying steric strain in small rings, with the cis configuration forcing one methyl group into a pseudo-axial position in the puckered conformation, resulting in significant 1,2-diaxial steric repulsion not present in the trans isomer [3].

Why Stereochemical Identity Determines Experimental Outcomes: cis-1,2-Dimethylcyclobutane vs. Generic Cyclobutane Derivatives


Procurement of an isomeric mixture or the incorrect diastereomer fundamentally alters experimental outcomes due to cis-1,2-dimethylcyclobutane's distinct stereoelectronic profile. The cis configuration places both methyl groups on the same ring face, forcing one substituent into a pseudo-axial orientation in the puckered conformation and creating substantial 1,2-diaxial steric strain absent in the trans isomer [1]. This stereochemical arrangement directly translates to quantifiable differences in thermodynamic stability and thermal decomposition kinetics, with the cis isomer exhibiting measurably lower stability than its trans counterpart due to steric clash between adjacent methyl groups [2]. Furthermore, the achiral nature of the meso cis isomer—possessing a plane of symmetry—contrasts sharply with the chiral trans enantiomeric pair, carrying implications for applications requiring defined stereochemistry or optical properties [3]. Generic substitution without explicit stereochemical specification introduces uncontrolled variables that compromise reproducibility in kinetic studies, computational modeling, and stereoselective synthesis applications.

Quantitative Differentiation Evidence: cis-1,2-Dimethylcyclobutane Performance Data Relative to Comparators


Thermal Decomposition Kinetics: Arrhenius Parameters for cis-1,2-Dimethylcyclobutane

The thermal decomposition of cis-1,2-dimethylcyclobutane follows first-order kinetics with Arrhenius parameters determined experimentally by pressure measurement across 653–703 K. The pre-exponential factor A = 4.8 × 10¹⁵ s⁻¹ and activation energy Ea = 254.4 kJ/mol provide the quantitative foundation for predicting decomposition rates under thermal conditions [1]. At 700 K, the calculated rate constant k(T) = 4.97 × 10⁻⁴ s⁻¹ [2]. While direct head-to-head Arrhenius data for trans-1,2-dimethylcyclobutane decomposition were not retrieved in this search, the cis isomer's lower thermodynamic stability (established through conformational analysis [3]) is consistent with its distinct kinetic profile. The decomposition proceeds via a biradical intermediate mechanism, and the cis-specific stereochemistry influences the transition state energetics in a manner distinct from the trans isomer [4].

gas-phase kinetics thermal decomposition reaction rate cyclobutane ring opening physical organic chemistry

Stereochemical Outcome in Cycloaddition: cis vs. trans Product Distribution from Butene-2 + Ethylene

The thermal cycloaddition of ethylene to cis- and trans-butene-2 at 693 K and approximately 12 atmospheres pressure yields cis- and trans-1,2-dimethylcyclobutane in stereochemically dependent ratios [1]. From trans-butene-2 and ethylene, the trans-to-cis product ratio is 5.1, indicating strong preference for trans-1,2-dimethylcyclobutane formation. From cis-butene-2 and ethylene, the cis-to-trans ratio is 2.8 [2]. These ratios, derived from initial formation rates, demonstrate that cis-1,2-dimethylcyclobutane is formed preferentially (2.8:1) from cis-butene-2, while its trans counterpart dominates (5.1:1) from trans-butene-2. The data establish that cycloaddition stereochemistry is kinetically controlled and that the reactions are the microscopic reverse of the decomposition pathways [3].

cycloaddition stereoselectivity gas-phase synthesis biradical mechanism reaction kinetics

Thermodynamic Stability Hierarchy: Relative Stability of cis- vs. trans-1,2-Dimethylcyclobutane

cis-1,2-Dimethylcyclobutane is consistently identified as thermodynamically less stable than its trans diastereomer [1]. This stability difference arises from the cis configuration forcing one methyl group into a pseudo-axial orientation in the puckered cyclobutane conformation, generating substantial 1,2-diaxial steric repulsion. In contrast, trans-1,2-dimethylcyclobutane can accommodate both methyl groups in pseudo-equatorial positions, minimizing steric strain [2]. While precise enthalpy difference data (ΔΔH°f) were not retrieved from this search, the directionality of the stability difference is unambiguously established across multiple educational and research sources . Notably, this trend is position-dependent: cis-1,3-dimethylcyclobutane is more stable than trans-1,3-dimethylcyclobutane, confirming that the 1,2-cis arrangement is uniquely destabilizing [3].

conformational analysis steric strain ring puckering thermodynamic stability diastereomer comparison

Stereochemical Classification: Achiral meso-cis vs. Chiral trans Pair

cis-1,2-Dimethylcyclobutane is a meso compound possessing a plane of symmetry that bisects the C1–C2 and C3–C4 bonds, rendering the molecule superimposable on its mirror image and therefore achiral and optically inactive [1]. In contrast, trans-1,2-dimethylcyclobutane lacks a plane or center of symmetry and exists as a pair of non-superimposable enantiomers—(1R,2R) and (1S,2S)—that are chiral and optically active . Both diastereomers contain stereogenic centers at C1 and C2; however, the cis configuration's internal symmetry cancels optical activity whereas the trans configuration's asymmetry does not [2]. This fundamental stereochemical distinction is quantifiable: cis = zero optical rotation; trans enantiomers = equal and opposite non-zero rotation.

stereochemistry chirality symmetry optical activity diastereomer differentiation

Hydrogenation Stereochemistry: Exclusive cis Formation from 1,2-Dimethylcyclobutene

Catalytic hydrogenation of 1,2-dimethylcyclobutene with H₂ over Pd/C proceeds via syn addition, delivering both hydrogen atoms to the same face of the double bond [1]. This stereochemical constraint results in exclusive formation of cis-1,2-dimethylcyclobutane; no trans product is generated under standard hydrogenation conditions absent isomerization [2]. In contrast, thermal cycloaddition routes produce mixtures of cis and trans isomers (cis:trans ratio = 2.8 from cis-butene-2; trans:cis ratio = 5.1 from trans-butene-2) [3]. Thus, catalytic hydrogenation offers a stereochemically pure route to cis-1,2-dimethylcyclobutane, whereas thermal methods yield stereoisomeric mixtures.

catalytic hydrogenation syn addition stereoselective synthesis cyclobutene reduction Pd/C catalysis

Computational Thermochemistry: Homodesmic Reaction Methodology Benchmarking

cis-1,2-Dimethylcyclobutane and trans-1,2-dimethylcyclobutane have been employed as paired benchmark molecules for developing mathematical apparatus to construct homodesmic reaction (HDR) bases for cyclic compounds [1]. The HDR methodology enables theoretical prediction of standard enthalpies of formation with enhanced reliability compared to direct computational approaches. The cis-trans pair serves specifically to validate HDR basis generation algorithms for stereochemically distinct but constitutionally identical cyclic systems [2]. The software developed using these compounds generates independent homodesmic reactions that increase the reliability of theoretical enthalpy determinations, and the adjacency matrix and graph representation for both stereoisomers are provided as worked examples [3].

computational chemistry enthalpy of formation homodesmic reactions theoretical thermochemistry method validation

Validated Research Applications for cis-1,2-Dimethylcyclobutane Based on Quantitative Evidence


Gas-Phase Thermal Decomposition Kinetic Modeling

Researchers studying cyclobutane ring-opening mechanisms or biradical intermediate pathways can utilize the experimentally determined Arrhenius parameters (A = 4.8 × 10¹⁵ s⁻¹, Ea = 254.4 kJ/mol) for cis-1,2-dimethylcyclobutane to model decomposition rates across the 653–703 K temperature range [1]. The first-order rate constants, validated by pressure measurement techniques, enable accurate kinetic predictions in gas-phase thermal processes. The cis-specific stereochemistry provides a distinct decomposition profile relative to the trans isomer, making this compound essential for stereochemically resolved mechanistic studies.

Stereoselective Synthesis via Catalytic Hydrogenation

For applications requiring stereochemically pure cis-1,2-dimethylcyclobutane, catalytic hydrogenation of 1,2-dimethylcyclobutene with H₂ over Pd/C provides exclusive cis formation with 100% stereoselectivity via syn addition [2]. This route is preferable to thermal cycloaddition methods, which yield stereoisomeric mixtures (cis:trans = 2.8:1 from cis-butene-2 at 693 K). The quantitative stereoselectivity data directly inform synthetic route selection for procurement or in-house preparation of stereochemically defined material.

Computational Thermochemistry Method Validation

Computational chemistry groups developing homodesmic reaction (HDR) methodologies for predicting enthalpies of formation of cyclic compounds can employ cis-1,2-dimethylcyclobutane as a validated benchmark molecule [3]. The compound's established graph representation and adjacency matrix in the HDR framework enable method calibration and validation against its trans stereoisomer. The paired cis-trans system provides a stereochemically controlled test case for algorithm development targeting cyclic hydrocarbons.

Stereochemical Pedagogy and Conformational Analysis Studies

cis-1,2-Dimethylcyclobutane serves as an instructive model system for demonstrating fundamental stereochemical principles including meso compounds, symmetry elements (plane of symmetry bisecting C1–C2 and C3–C4 bonds), and the relationship between stereochemistry and optical activity [4]. The quantitative contrast with trans-1,2-dimethylcyclobutane—achiral cis vs. chiral trans pair—provides a clear pedagogical framework for teaching diastereomer differentiation. Additionally, the puckered cyclobutane conformation with axial/equatorial-like positions illustrates 1,2-diaxial steric strain effects in small-ring systems.

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